[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol
Description
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a brominated pyridine derivative featuring hydroxymethyl substituents. Its reactivity and physical properties are influenced by the positions of the bromo and hydroxymethyl groups on the pyridine ring.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
[2-bromo-5-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2 |
InChI Key |
WDWNDWOPCJGTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol typically involves the bromination of 4-pyridylmethanol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Bromo-5-(carboxymethyl)-4-pyridylmethanol.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-4-pyridylmethanol.
Substitution: 2-Azido-5-(hydroxymethyl)-4-pyridylmethanol.
Scientific Research Applications
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a chemical compound with the molecular formula C7H8BrNO2 . It is a derivative of pyridine and features a bromine atom, two hydroxymethyl groups attached to a pyridine ring, which gives it distinct chemical reactivity and potential biological activity.
Scientific Research Applications
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol serves as a building block in the synthesis of more complex organic molecules, and is investigated for potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Synthesis of complex organic molecules
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is used as an intermediate in the synthesis of complex organic molecules. One common method starts with the bromination of 4-methylpyridine to obtain 2-bromo-4-methylpyridine. This intermediate is then nitrated to form 2-bromo-5-nitro-4-methylpyridine. Finally, the methyl group is oxidized to a hydroxymethyl group, yielding this compound.
Pharmaceuticals
It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Agrochemicals
It is also used in the production of agrochemicals and other specialty chemicals.
Reactions of [2-Bromo-5-nitropyridin-4-yl]methanol
(2-Bromo-5-nitropyridin-4-yl)methanol can undergo reactions such as oxidation, reduction, and substitution.
- Oxidation The hydroxymethyl group can be oxidized to a carboxyl group, resulting in 2-Bromo-5-nitropyridine-4-carboxylic acid.
- Reduction Reduction yields 2-Bromo-5-aminopyridin-4-yl)methanol.
- Substitution Various substituted pyridine derivatives can be produced depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
(a) Substituent Position and Functional Group Variations
- (6-Bromo-5-methoxypyridin-2-yl)methanol (CAS 905562-91-6): Molecular Formula: C₇H₈BrNO₂ Key Features: Methoxy group at position 5 and bromo at position 4. Higher molecular weight (218.05) due to methoxy substitution. Applications: Likely used in organic synthesis; catalogued as a building block .
- (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2): Molecular Formula: C₇H₈BrNO₂ Key Features: Methoxy at position 3 and bromo at position 3. Same molecular weight as above but distinct substitution pattern. Applications: Similar to other pyridine derivatives in medicinal chemistry .
- Lower molecular weight (223.47) and increased electrophilicity due to chlorine. Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(b) Hydroxymethyl vs. Methyl Substitutions
- (4-Bromo-5-methylpyridin-2-yl)methanol (CAS 820224-83-7): Molecular Formula: C₇H₈BrNO Key Features: Methyl group at position 5 instead of hydroxymethyl. Reduced polarity compared to the target compound. Applications: Used as an intermediate in organic synthesis .
Non-Pyridine Analogues
(a) Phenyl Derivatives
- Soluble in ethanol and dichloromethane . Applications: Potential use in agrochemicals or fluorinated pharmaceuticals.
- 2-Bromo-5-(hydroxymethyl)phenol (CAS 22061-78-5): Molecular Formula: C₇H₇BrO₂ Key Features: Phenolic hydroxyl group instead of pyridine nitrogen. Higher acidity due to the phenol moiety .
Biological Activity
[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a hydroxymethyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:
The biological activity of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- Bromine Substitution : The presence of the bromine atom influences the compound's reactivity, allowing it to interact with various molecular targets within cells .
Antioxidant Activity
Research indicates that derivatives of hydroxymethyl compounds exhibit antioxidant properties. The hydroxymethyl group can enhance the stability of free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
Antimicrobial Properties
Studies have shown that compounds similar to [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol possess antimicrobial activity against a range of pathogens. The brominated pyridine derivatives have been tested for their efficacy against bacteria and fungi, demonstrating significant inhibitory effects .
Cytotoxicity and Apoptosis Induction
Preliminary studies suggest that [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol may induce cytotoxic effects in cancer cell lines. For instance, it has been observed to trigger apoptosis in human leukemia cells, indicating its potential as an anticancer agent. The compound's mechanism involves the activation of apoptotic pathways leading to cell death .
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol showed IC50 values ranging from 10 to 30 µM, indicating moderate potency against tumor cells. The compound was particularly effective in inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : A series of tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol | Structure | Moderate | 10 - 30 |
| 2-bromo-4-(hydroxymethyl)phenol | Structure | High | 15 - 25 |
| 5-Bromo-2-hydroxymethylpyridine | Structure | Low | 20 - 35 |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For brominated pyridine derivatives, halogen-directed functionalization is common. Evidence from analogous compounds (e.g., [2-chloro-5-(hydroxymethyl)-4-pyridyl]methanol) suggests that ethanol reflux with hydrazine hydrate and KOH under controlled pH conditions can introduce hydroxymethyl groups . Optimization of solvent polarity (e.g., ethanol vs. methanol) and reaction time (5–10 hours) is critical to minimize by-products like dehalogenated species .
Q. How is the structural integrity of [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol validated post-synthesis?
- Methodological Answer : Multi-spectral analysis is essential:
- 1H/13C NMR : Peaks for bromine (deshielding effects) and hydroxymethyl groups (δ ~4.5–5.0 ppm) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic clusters for bromine (m/z 79/81) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to verify bond lengths and angles, particularly for bromine’s steric effects on the pyridine ring .
Q. What are the stability considerations for this compound under ambient and experimental conditions?
- Methodological Answer : The bromine atom introduces hydrolytic sensitivity. Stability tests in DMSO, ethanol, and aqueous buffers (pH 4–9) show degradation above pH 8 due to bromide displacement. Storage at –20°C under inert atmosphere (argon) with desiccants is recommended. TLC or HPLC monitoring every 6 months ensures purity .
Advanced Research Questions
Q. How does the bromine substituent influence electronic and steric effects in cross-coupling reactions?
- Methodological Answer : The bromine at the 2-position directs electrophilic substitution to the 4- or 6-position. DFT calculations (e.g., Gaussian 16) reveal reduced electron density at the ortho position, favoring Suzuki-Miyaura coupling with aryl boronic acids. Steric hindrance from the hydroxymethyl group at the 5-position slows reaction kinetics, requiring Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) . Competing pathways (e.g., debromination) are quantified via GC-MS .
Q. What strategies mitigate conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, hydroxymethyl rotamers in solution may average NMR signals, while crystallography captures a single conformation. Dynamic NMR (variable-temperature studies) or computational MD simulations (AMBER) can resolve these conflicts .
Q. How is [2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol utilized in drug discovery pipelines?
- Methodological Answer : The compound serves as a versatile intermediate for bioactive molecules:
- Antimicrobial Agents : Coupling with thiazole or imidazole moieties enhances activity against Gram-positive pathogens (MIC ~2–8 µg/mL) .
- Kinase Inhibitors : The bromine acts as a halogen bond donor in ATP-binding pockets, validated via SPR binding assays and co-crystallization with CDK2 .
- Prodrug Design : Hydroxymethyl groups are esterified for improved bioavailability, with hydrolysis rates measured via LC-MS in simulated gastric fluid .
Q. What computational models predict the compound’s reactivity in multi-step syntheses?
- Methodological Answer : QSPR models (e.g., COSMO-RS) correlate substituent effects with reaction outcomes. For instance, the Hammett parameter (σₘ) for bromine (–0.15) predicts moderate deactivation in electrophilic substitutions. Machine learning (e.g., Chemprop) trains on datasets of similar pyridine derivatives to forecast regioselectivity in >80% of cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
